Hexyl isocyanate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-isocyanatohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-2-3-4-5-6-8-7-9/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJPRQPHZGHVQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26746-07-6 | |
| Record name | Hexane, 1-isocyanato-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26746-07-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID8062492 | |
| Record name | Hexane, 1-isocyanato- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8062492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2525-62-4 | |
| Record name | Hexyl isocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2525-62-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexyl isocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002525624 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexane, 1-isocyanato- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexane, 1-isocyanato- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8062492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-hexyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.967 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HEXYL ISOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9T9YK3VJU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Engineering Controls:if Elimination is Not Feasible, Engineering Controls Should Be Implemented to Isolate Workers from the Hazard.europa.eu
Containment: Using sealed systems for transferring and mixing isocyanates prevents vapors from escaping into the work environment. europa.eu
Ventilation: Local Exhaust Ventilation (LEV) systems are crucial for capturing isocyanate vapors, mists, or dusts at the source. hse.gov.ukeuropa.eu For spray-painting operations, specially designed spray booths are essential to contain aerosols and remove contaminated air. whlgni.org.uksafeworkaustralia.gov.au
Process Modification: Altering the application method can significantly reduce exposure. For example, using brushes or rollers instead of spraying generates fewer airborne particles. whlgni.org.ukhse.gov.uk If spraying is necessary, using high-volume, low-pressure (HVLP) spray guns can minimize aerosol generation compared to conventional spray guns. safeworkaustralia.gov.aueuropa.eu
Administrative Controls:these Controls Involve Changes to Work Practices and Procedures.
Training: Workers must be trained on the hazards of isocyanates, safe handling procedures, the correct use of control measures and PPE, and emergency procedures. safeworkaustralia.gov.aueuropa.eu
Supervision: Ensuring that workers follow established safety procedures and use PPE correctly is critical. safeworkaustralia.gov.auhse.gov.uk
Personal Protective Equipment Ppe :ppe is Considered the Last Line of Defense and Should Be Used in Conjunction with Other Control Measures, Not As a Replacement.safeworkaustralia.gov.aueuropa.eu
Respiratory Protection: The type of respirator depends on the task and exposure level. For spraying operations, supplied-air respirators are often required. whlgni.org.uksafeworkaustralia.gov.au All tight-fitting respirators require a proper fit test to be effective. whlgni.org.uk
Eye Protection: Goggles or face shields are necessary to protect against splashes and aerosols. hse.gov.uk
Health Surveillance: Health monitoring is required for workers at significant risk of exposure to isocyanates. hse.gov.uknsw.gov.au This can include periodic lung function tests and questionnaires to detect early signs of sensitization or respiratory disease. hse.gov.uk Biological monitoring, as described previously, is also a key component of a comprehensive health surveillance program. hsl.gov.ukoup.com
Table 3: Hierarchy of Control Measures for Isocyanates in Industrial Settings
Advanced Material Science Applications of Hexyl Isocyanate Polymers
Chiral Recognition and Sensing Platforms
Polymers of hexyl isocyanate have demonstrated significant promise in the development of chiral recognition and sensing platforms. The helical structure of poly(n-hexyl isocyanate) (PHIC) can be influenced by chiral molecules, making it a candidate for chiral separation and sensing applications. researchgate.net
The synthesis of optically active polyisocyanates with a one-handed helical conformation can be achieved through several methods, including the use of chiral monomers, initiators, or solvents. koreascience.kr For instance, the polymerization of n-hexyl isocyanate using a chiral initiator can induce a preferred helical sense in the polymer chain. rsc.org This has been demonstrated in studies where chiral residues were attached to the end of the PHIC chain, effectively inducing helicity. koreascience.kr The degree of this induced chirality is dependent on factors such as the molecular weight of the polymer. researchgate.net
Researchers have synthesized chiral PHICs with varying molecular weights, ranging from 2.5 to 9 kg/mol , to study the effects on circular dichroism (CD). researchgate.net The findings from these studies indicate that functional chiral polyisocyanates can be utilized in applications such as chiral separation, catalysis for asymmetric synthesis, and chiral sensing. researchgate.net Furthermore, the induction of chirality has been achieved by coupling helical PHICs with a chiral β-turn mimetic structure, allowing for the tuning of the distance between the helix and the chiral center. researchgate.net
The chiroptical properties of graft copolymers containing chiral PHIC as a side chain have also been investigated, revealing that the chirality of the polyisocyanate grafts can be transferred to the main polymer chain. google.com This transfer of chirality can induce a helical structure in the main chain, highlighting the potential for creating materials with tailored chiroptical properties. google.com
Optical Devices and Switches
The unique optical properties of this compound polymers make them suitable for applications in optical devices and switches. researchgate.netresearchgate.net The rigid-rod nature of poly(n-hexyl isocyanate) (PHIC) contributes to its interesting optical characteristics. acs.org
The mean-square optical anisotropy of PHIC has been studied through anisotropic light scattering measurements. acs.org These studies have shown that the optical anisotropy of PHIC can be explained using the wormlike chain model, which accounts for the polymer's stiffness. acs.org The difference in polarizabilities parallel and perpendicular to the polymer chain contour contributes to its optical properties. acs.org
Copolymers of this compound with other functional monomers have been synthesized to create materials with specific optical functionalities. For example, random copolymers of an isocyanate containing the nonlinear optical chromophore Disperse Red 1 and a chiral isocyanate have been prepared. tandfonline.com The optical activity of these copolymers can be tuned by adjusting the monomer composition. tandfonline.com
Furthermore, the chiroptical properties of these polymers can be switched. For example, tethering one-handed helical polyisocyanate grafts to a polystyrene main-chain can induce a switch in the helix-sense of the polyisocyanate grafts when the brush polymer aggregates. google.com This switchable chirality is a key feature for the development of chiral optical switches. researchgate.net
Liquid Crystalline Materials
Poly(n-hexyl isocyanate) (PHIC) is well-known for forming lyotropic liquid crystalline phases in solution. researchgate.netresearchgate.netresearchgate.net This behavior is a direct consequence of its rigid-rod, helical conformation. tdl.orgmdpi.com The formation of these liquid crystalline structures has been observed in various solvents, including toluene (B28343). tandfonline.com
The kinetics of the formation of banded textures in anisotropic solutions of PHIC in toluene have been studied after the solutions were subjected to shear flow. tandfonline.com These studies reveal a threshold shear rate or time below which the characteristic banded texture of the liquid crystalline phase does not appear. tandfonline.com Past this threshold, the time it takes for the bands to form decreases with increasing shear rate or time. tandfonline.com
The liquid crystalline properties of PHIC can be incorporated into more complex polymer architectures. For example, diblock copolymers containing a liquid crystalline PHIC block and a semiconducting poly(3-hexylthiophene) (P3HT) block have been synthesized. tdl.orgrsc.org These block copolymers exhibit both the liquid crystalline characteristics of PHIC and the semiconducting properties of P3HT. tdl.orgrsc.org The liquid crystalline nature of these materials has been confirmed by techniques such as cross-polarizing microscopy and X-ray diffraction. tdl.org
The table below summarizes key findings related to the liquid crystalline properties of this compound polymers.
| System | Observation | Characterization Methods |
| Poly(n-hexyl isocyanate) in Toluene | Formation of banded texture after shear flow. tandfonline.com | Polarized Optical Microscopy. researchgate.net |
| Poly(3-hexylthiophene)-b-poly(n-hexyl isocyanate) | Diblock copolymer exhibits liquid crystalline properties. tdl.orgrsc.org | Cross-Polarizing Microscopy, X-ray Diffraction. tdl.org |
Degradable Polymers and Self-Immolative Systems
This compound polymers have been explored for their potential in creating degradable and self-immolative materials. researchgate.netresearchgate.net Self-immolative polymers are designed to depolymerize into small molecules in response to a specific trigger. boisestate.edu
An optimized synthesis for the anionic polymerization of this compound has been developed to produce self-immolative poly(this compound) (PHIC). boisestate.edu These polymers are designed with a reactive unit at one end of the polymer chain. boisestate.edu When this unit is cleaved by a specific stimulus, such as a change in pH or exposure to UV light, a cascade of depolymerization occurs, breaking the polymer down into its constituent monomers. boisestate.edu Researchers have achieved control over the molecular weight of these polymers, with lengths ranging from 200 to 1,000 repeating units. boisestate.edu
The degradation of these polymers can be triggered by various stimuli. For example, base-responsive and UV-light-responsive self-immolative poly(this compound)s have been successfully synthesized. boisestate.edu This "on-demand" degradation is a key feature for applications in areas like controlled release. nih.gov
Furthermore, the thermal decomposition of copolymers of n-hexyl isocyanate has been studied. researcher.life Statistical and block copolymers of n-hexyl isocyanate and 3-(triethoxysilyl) propyl isocyanate have been synthesized, and their thermal degradation has been analyzed using thermogravimetric analysis (TGA) and differential thermogravimetry (DTG). mdpi.com These studies provide insights into the stability and degradation behavior of these materials. mdpi.com
Nanocomposites and Advanced Blends
This compound polymers are utilized in the fabrication of nanocomposites and advanced polymer blends, leveraging their unique physical properties to create materials with enhanced performance. researchgate.netresearchgate.net
Poly(n-hexyl isocyanate) (PHIC) has been incorporated into various copolymer structures, such as block copolymers with polystyrene and polyisoprene, to study their self-assembly behavior and potential for creating nanostructured materials. nih.gov These copolymers can form structures like spherical micelles and extended networks in selective solvents. researcher.life
For instance, poly(n-hexyl isocyanate)-b-polyisoprene-b-poly(n-hexyl isocyanate) triblock copolymers have been shown to form elongated cylindrical-type structures in solution. researchgate.net The morphology of these self-assembled structures is influenced by factors such as copolymer composition and concentration. researcher.life
PHIC has also been used to functionalize nanoparticles. A surface-initiated polymerization approach has been employed to grow PHIC chains directly from the surface of silica (B1680970) nanoparticles, creating core-shell nanohybrids. researcher.life This method allows for the controlled covalent functionalization of nanoparticles with a polymer corona, leading to well-defined polymeric nanocomposites. researcher.life
In the realm of advanced blends, mixed films of the rigid-rod polymer PHIC and the flexible polymer poly(vinyl acetate) (PVAc) have been studied at the air-water interface. capes.gov.br The miscibility and interfacial properties of these blends were investigated as a function of the molar fraction of PHIC, providing insights into the interactions between these two dissimilar polymers. capes.gov.br
The table below presents examples of nanocomposites and blends incorporating this compound polymers.
| System | Description | Key Finding |
| PHIC-based block copolymers | Block copolymers with polystyrene and polyisoprene. nih.gov | Self-assembly into micelles and other nanostructures. researcher.life |
| PHIC-functionalized silica nanoparticles | PHIC chains grown from silica nanoparticle surfaces. researcher.life | Formation of core-shell nanohybrids. researcher.life |
| PHIC/PVAc blends | Mixed films of rigid PHIC and flexible PVAc. capes.gov.br | Investigation of miscibility and interfacial behavior. capes.gov.br |
Electrical Devices and Organic Field-Effect Transistors
Polymers derived from this compound have shown potential for use in electrical devices, including organic field-effect transistors (OFETs). researchgate.netresearchgate.net The semiconducting properties of certain this compound-containing copolymers make them suitable for these applications. tdl.org
A notable example is the synthesis of a diblock copolymer containing regioregular poly(3-hexylthiophene) (P3HT), a well-known organic semiconductor, and poly(n-hexyl isocyanate) (PHIC). tdl.orgrsc.org This P3HT-b-PHIC diblock copolymer was designed to combine the semiconducting nature of P3HT with the unique properties of PHIC. tdl.org
The electrical performance of these materials has been evaluated in OFETs. rsc.org The field-effect mobility of the P3HT-b-PHIC diblock copolymer was measured in a bottom-gate, bottom-contact OFET configuration. tdl.orgrsc.org Despite a relatively low content of the semiconducting P3HT block (around 10 mol%), the diblock copolymer exhibited good charge mobility. tdl.org
The morphology of the polymer thin film in the transistor channel region, investigated by tapping mode atomic force microscopy (TMAFM), revealed a nanostructured morphology which is believed to contribute to its charge transport properties. tdl.orgrsc.org Furthermore, this diblock copolymer was also used as an additive in bulk heterojunction (BHJ) solar cells, where it was found to improve the performance of the devices. tdl.org
The table below summarizes the electrical properties of a P3HT-b-PHIC diblock copolymer.
| Polymer | Molecular Weight ( g/mol ) | Polydispersity Index (PDI) | Field-Effect Mobility (cm²/Vs) |
| P3HT-OH precursor | 12,000 | 1.20 | - |
| P3HT-b-PHIC | 21,000 | - | In the order of 10⁻² |
Biomaterials Research and Peptide Mimics
Poly(n-hexyl isocyanate) (PHIC) has garnered significant attention in biomaterials research, particularly as a mimic for peptides. researchgate.net This interest stems from the stiff, helical conformation that PHIC adopts, which resembles the secondary structures found in proteins, such as the alpha-helix. researchgate.netpostech.ac.kr
The synthesis of high-purity PHIC for these applications has been a focus of research. Metal-free anionic polymerization of n-hexyl isocyanate has been explored to produce PHIC peptide mimics with well-defined structures. researchgate.netrsc.org The unique stiff-chain characteristics of these polymers are central to their potential applications in the biomedical field. researchgate.net
The structural details of PHIC as a peptide mimic have been investigated. Studies have revealed that PHIC can form well-ordered structures, such as a hexagonal close-packing of 8/3 helical conformations in thin films. researchgate.net This ordered arrangement is crucial for mimicking the organized structures of biological macromolecules.
Furthermore, the ability to create copolymers allows for the introduction of specific functionalities. For instance, water-soluble copolymers of this compound have been synthesized to investigate their interactions in biological environments. researchgate.net Chiral and achiral β-turn mimetic polymer conjugates have also been synthesized by coupling PHIC helices to β-turn structures, which are another common secondary structure motif in peptides. researchgate.net This approach allows for the creation of complex architectures that can mimic specific aspects of protein structure and function. researchgate.netresearchgate.net
The potential applications for these peptide-mimicking polymers are broad, including the development of new biomaterials and therapeutic agents. researchgate.netresearchgate.net
Functional Coatings and Adhesives
This compound is a key monomer in the production of poly(this compound) (PHIC), a polymer utilized in the formulation of functional coatings and adhesives. smolecule.com The polymerization of this compound leads to rigid-rod, helical polymers that exhibit unique properties beneficial for these applications. smolecule.com Two-component polyurethane adhesives and coatings, which are known for their strong bonding, high mechanical properties, and excellent chemical resistance, often rely on the reaction between a polyol and a polyisocyanate component. bostik.comresearchgate.net
A notable application is in the creation of advanced, functional coatings derived from modified biopolymers. For instance, this compound is used to modify Steam-Exploded, Super-critical CO2-extracted (SESC) lignin (B12514952). The resulting hexyl-modified SESC lignin, when dissolved in ethanol (B145695) and applied as a coating via solvent casting, produces a transparent film. rsc.orgresearchgate.net Research has demonstrated that these films possess high light transmittance and specific haze values, making them suitable for optical applications. rsc.orgresearchgate.net
| Property | Value |
| Total Light Transmittance | 91% researchgate.net |
| Haze Value | 7.0 researchgate.net |
| Table 1: Optical Properties of Hexyl-Modified SESC Lignin Coating Film |
Furthermore, polymers derived from (hexyloxy)methyl isocyanate, a related compound, have been shown to function as adhesives. acs.org These adhesives are noted for being stable against moisture and acids, though they show instability towards bases. acs.org The resulting bond is characterized as flexible and tough, with adhesive properties that are stronger than their cohesive properties. acs.org
Application in Lignin Modification and Whitening
Lignin, an abundant aromatic biopolymer, is typically dark in color, which limits its use in high-value materials. rsc.org this compound plays a crucial role in a novel process for whitening lignin derivatives, enabling their use in advanced functional materials. rsc.orgrsc.org This process, known as solvent-controlled encapsulation (SCE), involves modifying the hydroxy groups of lignin with a non-chromophoric organic group, such as the hexyl group from this compound, in a solvent system with adjusted polarity. rsc.orgrsc.org
The reaction between the hydroxy groups of lignin and this compound forms stable urethane (B1682113) bonds. rsc.org In the SCE process, this modification, combined with the use of solvents like water/ethanol mixtures, causes the hydrophobic chromophores (the color-causing parts of lignin) to be encapsulated within a core, while the hexyl groups form a shell. rsc.org This rearrangement effectively masks the color of the lignin, resulting in a white powder. rsc.orgresearchgate.net
Research findings indicate that the degree of whitening and the properties of the modified lignin are dependent on several factors, including the type of lignin and the processing conditions. rsc.org
| Lignin Type | Modifying Agent | Key Finding |
| SESC Lignin | This compound | Produces a white powder and colorless transparent dispersion in ethanol. The weight ratio of this compound in the modified lignin was estimated to be 40 wt%. researchgate.net |
| Kraft Lignin | Organic Isocyanate | Modification reduces black coloring to a slight brown. Further whitening is achieved by immersing the modified lignin in an acetone/H2O mixture. rsc.org |
| Brown-colored hexyl modified SESC lignin | N/A (Solvent Treatment) | Can be successfully whitened by immersion in ethanol or an acetone/H2O mixture, demonstrating control over coloring by adjusting solvent polarity. rsc.orgresearchgate.net |
| Table 2: Research Findings on Lignin Modification with this compound |
The resulting "whitened" lignin, such as hexyl-modified SESC lignin, is dispersible in organic solvents like ethanol and can be processed into materials like transparent films and hot-melt-type polymers, significantly broadening the application scope of this renewable resource. rsc.orgresearchgate.netresearchgate.net
Cellulose (B213188) Functionalization
This compound is utilized in the surface modification of cellulose and its nanoscale counterpart, nanocellulose, to alter their inherent properties for specific advanced applications. mdpi.comresearchgate.net Cellulose is a highly abundant, renewable biopolymer, but its strong hydrophilicity can be a limitation. upc.edu The reaction of the highly reactive isocyanate group of this compound with the surface hydroxyl groups on cellulose forms stable urethane (carbamate) bonds, effectively grafting the hydrophobic hexyl chains onto the cellulose backbone. researchgate.net
This functionalization is a key strategy for:
Improving properties: The primary goal is often to reduce the hydrophilicity of cellulose and improve its compatibility with nonpolar materials. mdpi.com
Facilitating processing: Modified cellulose shows better dispersion in nonpolar matrices, which is crucial for creating reinforced composites. mdpi.com
Binding functional groups: Diisocyanates can act as linkers to attach other functional molecules or polymers to the cellulose surface. mdpi.com
A review of nanocellulose modification outlines several strategies where an isocyanate like this compound could be employed. mdpi.com
| Scenario | Description |
| Scenario 1 | A mono-isocyanate (e.g., this compound) reacts directly with the nanocellulose surface hydroxyls to impart new functionality (e.g., hydrophobicity). |
| Scenario 2 | A di-isocyanate reacts with nanocellulose via one isocyanate group, leaving the second one free to react with another functional molecule or polymer. |
| Table 3: General Scenarios for Nanocellulose Modification with Isocyanates (Adapted from mdpi.com) |
Specific research has explored the synthesis of hydroxyethyl (B10761427) cellulose (HEC) functionalized with hexyl groups (HEC_HEX). biorxiv.org While isocyanates are generally more reactive, studies have also used hexyl isothiocyanate for this purpose, although it showed limited reactivity, achieving only about 5 mol% functionalization of hexyl groups on the polymer chain. biorxiv.org This highlights the comparative reactivity of different functional groups in cellulose modification. The functionalization of cellulose derivatives like methyl cellulose with diisocyanates has also been explored to create oleogels with potential applications as bio-based lubricating greases. nih.gov
Toxicological and Health Research Pertaining to Isocyanates General, Where Hexyl Isocyanate is Contextually Relevant As an Isocyanate Compound
Mechanisms of Isocyanate-Induced Toxicity
The toxicity of isocyanates is linked to their high reactivity, particularly with biological molecules. nih.gov The primary mechanism involves the reaction of the isocyanate group (-NCO) with proteins, which can lead to the formation of new antigens (neo-antigens). mhmedical.commdpi.comresearchgate.net This process is believed to trigger an immunological reaction, which can result in allergic sensitization. mdpi.comresearchgate.net
Specifically, the binding of isocyanates to abundant proteins like albumin appears to be a critical step in this process. mdpi.comresearchgate.net Once an isocyanate-albumin complex is formed, it can be recognized by the immune system, leading to the activation of immune cells and the subsequent inflammatory responses characteristic of allergic reactions. mdpi.com
In addition to immunological mechanisms, isocyanates are also irritants to the skin, eyes, and respiratory tract. mhmedical.comca.govdassiet.com This irritant effect is a direct result of their chemical reactivity with tissues upon contact. nih.gov
Respiratory Hypersensitivity and Occupational Asthma Related to Isocyanates
Occupational asthma is a well-documented health effect of isocyanate exposure and is a leading cause of work-related asthma worldwide. ca.govdassiet.comtandfonline.com Sensitization to isocyanates can occur after a latency period of asymptomatic exposure, which can range from months to years. nih.gov Once an individual is sensitized, even very low levels of subsequent exposure can trigger an asthmatic reaction. mhmedical.commdpi.comca.gov
The clinical presentation of isocyanate-induced asthma often includes symptoms such as wheezing, shortness of breath, and chest tightness. blueturtleltd.co.ukamericanchemistry.com These symptoms can occur immediately after exposure or have a delayed onset, appearing several hours later. mhmedical.commichigan.gov
Animal models, particularly in mice and guinea pigs, have been instrumental in understanding the immunogenic potential of isocyanates. atsjournals.org Studies in these models have demonstrated that both respiratory and dermal exposure to diisocyanates can lead to sensitization and immune responses characteristic of asthma, including airway inflammation and hyperresponsiveness. atsjournals.orgnih.gov
Research in animal models has shown that diisocyanates can induce the production of specific antibodies, such as IgG and IgE, against isocyanate-protein conjugates. karger.com For example, repeated exposure of rats to toluene (B28343) diisocyanate (TDI) resulted in the production of TDI-specific IgG antibodies. karger.com However, the relationship between antibody levels and the development of airway inflammation is not always direct, suggesting that other immune mechanisms are also involved. karger.com
Animal studies have also highlighted the importance of the exposure route. Dermal exposure has been shown to be an effective route for inducing systemic sensitization, which can then lead to respiratory reactions upon subsequent inhalation. nih.gov
Inhalation is the primary route of occupational exposure to isocyanates. michigan.govkansashealthsystem.com Inhalation exposure studies in humans and clinical observations have provided significant insights into the respiratory effects of these compounds. Exposure to isocyanate vapors or aerosols can cause irritation of the nose, throat, and lungs. michigan.govkansashealthsystem.com
Clinical manifestations of inhalation exposure can range from acute irritant effects to the development of occupational asthma. mhmedical.commichigan.gov Acute, high-level exposures can lead to severe respiratory symptoms, including coughing, labored breathing, and pulmonary edema. michigan.gov Chronic low-level exposure is associated with the development of asthma. mhmedical.com
Inhalation challenge tests are used in specialized centers to confirm the diagnosis of isocyanate-induced occupational asthma. atsjournals.orgnih.gov These tests involve controlled exposure to very low concentrations of isocyanates to observe the respiratory response. atsjournals.org Studies have shown that a significant percentage of workers with a history of isocyanate exposure and respiratory symptoms have a positive inhalation challenge test, confirming the diagnosis of occupational asthma. nih.gov
Dermal Exposure and Sensitization Potential of Isocyanates
Dermal contact is another significant route of exposure to isocyanates. ca.govkansashealthsystem.com Direct skin contact can cause irritation, redness, and in some cases, chemical burns. kansashealthsystem.comoccupational-hygiene.co.uksaif.com More importantly, dermal exposure can lead to skin sensitization, resulting in allergic contact dermatitis. ca.govamericanchemistry.com
There is growing evidence suggesting that skin exposure can also play a role in inducing respiratory sensitization. dassiet.comamericanchemistry.comsaif.com Animal studies have shown that dermal application of diisocyanates can lead to systemic immune sensitization, which can then manifest as a respiratory reaction upon subsequent inhalation exposure. americanchemistry.comnih.gov This highlights the importance of preventing skin contact to minimize the risk of developing isocyanate-induced asthma. americanchemistry.com
Ocular Toxicity of Isocyanate Vapors
Isocyanate vapors are irritating to the eyes. dassiet.comarvojournals.org Exposure can cause symptoms such as burning, tearing, redness, and swelling. kansashealthsystem.comcovestro.com In some cases, exposure to isocyanate vapors can lead to conjunctivitis and temporary corneal injury. arvojournals.orgcovestro.com
Studies using ex vivo rabbit and human cadaver eyes have demonstrated that various isocyanates, including cyclohexyl isocyanate, can cause dose-dependent corneal damage. arvojournals.org This damage includes corneal edema and cytotoxicity. arvojournals.org These findings underscore that all isocyanates pose a significant vapor threat to the cornea. arvojournals.org
Biological Monitoring and Exposure Assessment for Isocyanates
Biological monitoring is a valuable tool for assessing worker exposure to isocyanates. jaguarlandrover.comuk.comoup.com It involves measuring the chemical or its metabolites in biological samples, most commonly urine. jaguarlandrover.comoccupational-hygiene.co.ukoup.com This method provides an indication of the total uptake of isocyanates from all routes of exposure, including inhalation and skin absorption. jaguarlandrover.com
The analysis typically looks for the presence of isocyanate-derived diamines in end-of-shift urine samples. uk.comoup.com The results of biological monitoring can help evaluate the effectiveness of control measures and ensure that worker exposure is being adequately controlled. oup.comsysco-env.co.uk
In addition to biological monitoring, air sampling is used to measure the concentration of airborne isocyanates in the workplace. occupational-hygiene.co.uksaif.com This is often done using personal air sampling pumps worn by workers. occupational-hygiene.co.uk Together, air and biological monitoring provide a comprehensive assessment of isocyanate exposure. jaguarlandrover.com
Biomarkers of Exposure and Effect
The assessment of occupational exposure to isocyanates relies on the detection of specific biomarkers. oup.com Due to the high reactivity of isocyanates, direct measurement of the parent compounds in biological matrices like blood or urine is not feasible. oup.com Therefore, biomonitoring focuses on identifying their metabolites or reaction products. oup.comresearchgate.net The primary biomarkers of exposure fall into two main categories: urinary diamines and protein adducts. oup.comresearchgate.net
Urinary metabolites are the most common biomarkers used for routine surveillance. researchgate.netsjweh.fi Isocyanates are metabolized in the body and can be released as corresponding diamine compounds through acid hydrolysis of urine samples. researchgate.nethsl.gov.uk For example, 1,6-hexamethylene diisocyanate (HDI) is metabolized to 1,6-hexamethylenediamine (HDA), and toluene diisocyanate (TDI) is metabolized to toluenediamine (TDA). researchgate.netresearchgate.net These urinary diamines are considered reliable indicators of recent exposure because their elimination half-lives are relatively short, typically between 2 to 5 hours. oup.comoup.com This means that end-of-shift urine samples will predominantly reflect the exposure that occurred on that day. hsl.gov.ukoup.com For some isocyanates like MDI, the half-life is significantly longer, meaning previous days' exposures can influence the results. hsl.gov.ukhsl.gov.uk
Protein adducts, such as those formed with hemoglobin or albumin in the blood, serve as biomarkers for short- to medium-term exposure. oup.comresearchgate.net Albumin adducts, for instance, have a half-life of 20–25 days, providing a more integrated measure of exposure over time. oup.com These adducts are highly specific because only molecules with an isocyanate group can form them directly or through an intermediate reaction with glutathione (B108866). oup.com
In addition to biomarkers of exposure, research has explored biomarkers of effect, which indicate potential health outcomes. These can include genetic and epigenetic markers associated with isocyanate-induced asthma. frontiersin.org For instance, certain human leukocyte antigen (HLA) haplotypes and genetic polymorphisms in metabolic enzymes like N-acetyltransferases (NATs) and glutathione S-transferases (GSTs) have been associated with an increased risk of developing isocyanate-induced asthma. sjweh.finih.gov Other potential serologic markers include specific antibodies (IgE/IgG) and changes in the levels of proteins like ferritin, transferrin, and matrix metalloproteinase-9 (MMP-9). nih.gov For HDI exposure specifically, biomarkers include 1,6-diaminohexane (HDA), the hydrolysis product of the HDI monomer, and trisaminohexyl isocyanurate (TAHI), the hydrolysis product of the HDI isocyanurate trimer. frontiersin.orgunc.edu
Table 1: Common Isocyanates and Their Corresponding Biomarkers of Exposure
| Isocyanate Compound | Biomarker | Biological Matrix | Exposure Timeframe Indicated |
|---|---|---|---|
| 1,6-Hexamethylene diisocyanate (HDI) | 1,6-Hexamethylenediamine (HDA) | Urine, Plasma | Recent (short half-life) oup.comresearchgate.net |
| HDI Isocyanurate (HDI Trimer) | Trisaminohexyl isocyanurate (TAHI) | Urine, Plasma | Recent frontiersin.orgunc.edu |
| Toluene diisocyanate (TDI) | Toluenediamine (TDA) | Urine | Recent (short half-life) oup.comresearchgate.net |
| 4,4'-Methylenediphenyl diisocyanate (MDI) | 4,4'-Methylenedianiline (MDA) | Urine | Longer-term (long half-life) researchgate.nethsl.gov.uk |
| Various Diisocyanates | Albumin or Hemoglobin Adducts | Blood (Plasma/Serum) | Short- to Medium-term (e.g., 20-25 days for albumin) oup.com |
Analytical Methods for Isocyanate Metabolites in Biological Samples
The quantification of isocyanate metabolites in biological samples requires sensitive and specific analytical methods. cdc.gov The most common approach involves analyzing the diamines derived from isocyanates in urine. researchgate.netoup.com A general workflow for this analysis includes sample collection, hydrolysis, extraction, derivatization, and detection. hsl.gov.ukcdc.govoup.com
Sample Collection and Preparation: Urine samples are typically collected at the end of a work shift to capture exposure from that day. oup.comhsl.gov.uk To stabilize the sample, it is often collected in containers with citric acid. hsl.gov.ukoup.com The core preparatory step is hydrolysis, where a strong acid (e.g., sulfuric acid) or base is added to the sample, which is then heated. hsl.gov.ukhsl.gov.ukcdc.gov This process cleaves the isocyanate conjugates, releasing the free diamine metabolites. researchgate.nethsl.gov.uk
Extraction and Derivatization: Following hydrolysis, the sample is neutralized, and the released diamines are extracted from the aqueous urine matrix into an organic solvent, such as diethyl ether or dichloromethane. hsl.gov.ukcdc.gov To improve their stability and chromatographic properties for analysis, the extracted amines are then derivatized. cdc.gov Common derivatizing agents include acetic anhydride (B1165640) or heptafluorobutyric anhydride (HFBA), which convert the amines into less volatile and more easily detectable forms. hsl.gov.ukoup.com
Analytical Detection: The derivatized samples are most commonly analyzed using gas chromatography-mass spectrometry (GC-MS). hsl.gov.ukcdc.gov This technique offers high sensitivity and specificity, allowing for the detection of very low concentrations of the target metabolites. oup.com Negative ion chemical ionization (NICI) is often employed as the ionization method in GC-MS to enhance sensitivity. hsl.gov.ukhsl.gov.uk Alternatively, high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC), often coupled with tandem mass spectrometry (MS/MS), is used. researchgate.netcdc.gov These liquid chromatography-based methods are also highly sensitive and can simultaneously measure multiple metabolites in a single run. researchgate.netoup.com For instance, a nano-UPLC-ESI-MS/MS method was developed specifically for quantifying trisaminohexyl isocyanurate (TAHI), a biomarker for the HDI trimer. cdc.govnih.gov
Table 2: Summary of Analytical Methods for Isocyanate Metabolites in Urine
| Analytical Step | Description | Common Techniques/Reagents |
|---|---|---|
| Sample Collection | Post-shift urine collection. | Polystyrene containers with citric acid. hsl.gov.ukoup.com |
| Hydrolysis | Releases free diamines from conjugates. | Acid hydrolysis (e.g., sulfuric acid) and heating. hsl.gov.ukoup.comcdc.gov |
| Extraction | Isolates diamines from the urine matrix. | Liquid-liquid extraction with solvents like diethyl ether or dichloromethane. hsl.gov.ukcdc.gov |
| Derivatization | Enhances volatility and detectability for GC analysis. | Heptafluorobutyric anhydride (HFBA) or acetic anhydride. hsl.gov.ukoup.comcdc.gov |
| Analysis/Detection | Quantifies the derivatized metabolites. | Gas Chromatography-Mass Spectrometry (GC-MS), often with NICI. hsl.gov.ukcdc.gov High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS or UPLC-MS/MS). researchgate.netcdc.gov |
Risk Assessment and Control Measures in Industrial Settings
Given the significant health risks associated with isocyanates, including their potential to cause occupational asthma, a thorough risk assessment is mandatory before any work involving these compounds begins. sjweh.fiwhlgni.org.uksafeworkaustralia.gov.au This assessment must identify tasks involving isocyanates, evaluate potential exposure routes (inhalation and dermal), and determine the level of risk based on factors like volatility, the application process, and exposure duration. safeworkaustralia.gov.auhse.gov.uk Based on the assessment, a hierarchy of control measures must be implemented to manage risks so far as is reasonably practicable. whlgni.org.uksafeworkaustralia.gov.au
Analytical and Spectroscopic Characterization in Hexyl Isocyanate Research
Chromatographic Techniques (e.g., GC-MS, LC-MS, SEC, UPLC-ESI-MS/MS)
Chromatographic methods are fundamental for separating and identifying hexyl isocyanate, its reaction products, and for determining the molecular weight distributions of its polymers.
Gas Chromatography-Mass Spectrometry (GC-MS) is employed for the analysis of volatile compounds and thermal degradation products. dtic.milscience.gov In studies of isocyanate metabolites, urine samples can be analyzed by GC-MS after strong acid hydrolysis to detect the corresponding diamines, which serve as biomarkers for exposure. researchgate.net For instance, GC-MS analysis can identify 1,6-hexanediamine (B7767898) (HDA) as a metabolite of 1,6-hexamethylene diisocyanate (HDI). researchgate.net Direct pyrolysis-mass spectrometry (DP-MS), a related technique, has been used to investigate the thermal decomposition of poly(alkyl isocyanates). dtic.mil These studies show that poly(this compound) decomposition yields small amounts of monomer and larger amounts of the corresponding trimer (isocyanurate). dtic.mil GC-MS has also been used to identify n-heptyl isocyanate, a related compound, in plant extracts. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) and its variants are crucial for analyzing less volatile or thermally sensitive compounds. Low molecular weight aliphatic isocyanates can be determined as their dibutylamine (B89481) (DBA) derivatives using liquid chromatography-electrospray mass spectrometry (LC-ESP-MS). nih.gov This method offers high sensitivity and repeatability for quantification. nih.gov The coupling of LC with MS is considered superior for analyzing thermally unstable compounds compared to GC, which can cause degradation. researchgate.net
Size Exclusion Chromatography (SEC) , also known as Gel Permeation Chromatography (GPC), is the primary technique for determining the molecular weight and molecular weight distribution (polydispersity index, PDI) of poly(this compound) and its copolymers. researchgate.netmdpi.comlookchem.com SEC is routinely used to confirm the controlled nature of polymerization reactions, where well-defined polymers with narrow molecular weight distributions are desired. researchgate.netmdpi.com The system is often calibrated with polystyrene standards, and correction factors may be applied to account for the different hydrodynamic volumes of PHIC compared to polystyrene. mdpi.comlookchem.com
Ultra-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UPLC-ESI-MS/MS) provides high-resolution separation and sensitive detection. This technique has been developed for the simultaneous measurement of multiple isocyanate biomarkers in human urine, offering rapid analysis times. researchgate.net
| Technique | Primary Application | Key Findings/Capabilities | References |
|---|---|---|---|
| GC-MS | Analysis of volatile compounds and degradation products | Identifies monomer and trimer as thermal decomposition products of PHIC. Detects isocyanate metabolites in biological samples. | dtic.milresearchgate.net |
| LC-MS | Analysis of derivatized isocyanates | Quantifies low molecular weight isocyanates as their DBA derivatives with high sensitivity. Avoids thermal degradation associated with GC. | nih.govresearchgate.net |
| SEC/GPC | Molecular weight determination of polymers | Measures number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of PHIC and its copolymers. | researchgate.netmdpi.comlookchem.com |
| UPLC-ESI-MS/MS | High-resolution analysis of biomarkers | Allows for rapid and simultaneous measurement of multiple isocyanate biomarkers from complex matrices like urine. | researchgate.net |
Spectroscopic Methods (e.g., NMR, IR, FTIR, UV-Vis, XPS)
Spectroscopic methods provide detailed information about the chemical structure, functional groups, and electronic properties of this compound and its polymers.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) is essential for structural elucidation. lookchem.comresearchgate.net In the characterization of poly(this compound), ¹H NMR spectra are used to confirm the polymer structure by identifying the characteristic peaks of the hexyl side chains and the polymer backbone. researchgate.netscispace.com For example, the broad signals between 3.0 and 4.1 ppm in the ¹H NMR spectrum are assigned to the methylene (B1212753) protons adjacent to the nitrogen atom in the polymer backbone (–N–CH₂–). scispace.com ¹³C NMR spectra show a characteristic peak for the carbonyl carbon (–CO–N–) in the main chain at approximately 156.7 ppm. scispace.com NMR is also used to determine the composition of copolymers containing this compound. researchgate.netmdpi.com
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy are used to identify characteristic functional groups. The most prominent absorption band for this compound is the strong, sharp peak for the isocyanate group (–N=C=O) around 2275 cm⁻¹. In poly(this compound), the disappearance of this band and the appearance of a strong carbonyl (C=O) stretching band from the amide group in the polymer backbone around 1695 cm⁻¹ confirms polymerization. researchgate.net FTIR is also used to characterize the chemical structure of copolymers and to study chemical modifications. researchgate.netresearchgate.net
UV-Visible (UV-Vis) Spectroscopy provides information on the electronic transitions within molecules. It has been used to study the optical properties of copolymers and to monitor the stability and transformation of catalysts used in polymerization reactions. researchgate.netacs.org For instance, the degradation of certain catalysts can be tracked by observing changes in their UV-Vis absorption spectra over time. acs.org
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms on the surface of a material. whiterose.ac.uk In polymer research, XPS can confirm the presence of elements like carbon, nitrogen, and oxygen in the expected chemical environments. researchgate.net For example, high-resolution C1s spectra can be deconvoluted to identify carbons in different functional groups, and the N1s spectrum can confirm the chemical environment of nitrogen atoms. researchgate.netwhiterose.ac.uk
| Technique | Feature | Typical Chemical Shift / Wavenumber | References |
|---|---|---|---|
| ¹H NMR (in CDCl₃) | –N–CH₂– (backbone adjacent) | ~3.0–4.1 ppm (broad) | scispace.com |
| –CH₂–C₄H₈–CH₃ (side chain) | ~1.0–1.9 ppm (broad) | scispace.com | |
| –CH₂–CH₃ (terminal methyl) | ~0.88 ppm (broad) | scispace.com | |
| Initiator fragment protons (e.g., C₆H₅–) | ~7.38 ppm | scispace.com | |
| ¹³C NMR (in CDCl₃) | –CO–N– (main chain carbonyl) | ~156.7 ppm | scispace.com |
| Side chain carbons | ~14.0–43.1 ppm | scispace.com | |
| FTIR | C=O stretch (amide I band) | ~1695 cm⁻¹ | researchgate.net |
Thermal Analysis (e.g., TGA, DTG, DSC)
Thermal analysis techniques are critical for evaluating the stability and phase behavior of materials as a function of temperature. For poly(this compound), these methods reveal its operational limits and degradation mechanisms.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. It is widely used to study the thermal stability and decomposition profile of PHIC and its copolymers. mdpi.comlookchem.com TGA thermograms for PHIC typically show a single major decomposition step. mdpi.com The analysis is often performed at multiple heating rates to allow for kinetic analysis of the degradation process. mdpi.commdpi.com Copolymers of this compound may exhibit decomposition profiles that combine the characteristics of the individual homopolymers. mdpi.com
Differential Thermogravimetry (DTG) is the first derivative of the TGA curve, showing the rate of mass loss. The peak of the DTG curve indicates the temperature of the maximum decomposition rate. mdpi.commdpi.com For PHIC, DTG plots reveal a primary decomposition peak, sometimes with a small shoulder at lower temperatures, suggesting a multi-stage or complex degradation process. mdpi.com Comparing the DTG curves of different polymers allows for a direct assessment of their relative thermal stabilities. mdpi.com
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature, allowing for the detection of thermal transitions like the glass transition temperature (Tg) and melting or crystallization events. researchgate.netmdpi.com DSC analysis of copolymers of n-hexyl isocyanate is used to study their thermal properties and phase behavior. researchgate.net Due to the thermal sensitivity of polyisocyanates, samples are often heated to a moderate temperature (e.g., 100°C) for annealing before the measurement is taken on the second heating cycle. mdpi.compreprints.org
The thermal degradation kinetics of PHIC and its copolymers can be studied in detail using data from TGA/DTG experiments run at various heating rates. Models such as the Kissinger, Ozawa–Flynn–Wall (OFW), and Kissinger–Akahira–Sunose (KAS) methods are employed to calculate the activation energy (Ea) of the thermal decomposition process. researchgate.net
| Technique | Parameter Measured | Typical Findings for PHIC and its Copolymers | References |
|---|---|---|---|
| TGA | Mass loss vs. Temperature | Shows onset and completion temperatures of thermal decomposition. PHIC exhibits a primary stage of weight loss. | mdpi.comgrafiati.com |
| DTG | Rate of mass loss vs. Temperature | Identifies the temperature of maximum decomposition rate (Tmax). Reveals single or multiple decomposition steps. | mdpi.commdpi.com |
| DSC | Heat flow vs. Temperature | Determines glass transition temperatures (Tg) and other phase transitions. Used to assess the thermal properties of copolymers. | researchgate.netlookchem.commdpi.com |
| Kinetic Models (Kissinger, OFW, KAS) | Activation Energy (Ea) of Decomposition | Calculated from multi-heating-rate TGA data to describe the kinetics of the thermal degradation process. | researchgate.net |
Microscopy and Imaging Techniques (e.g., AFM, Polarized Optical Microscopy)
Microscopy techniques are used to visualize the structure of poly(this compound) assemblies at the micro- and nanoscale, providing insights into their morphology and organization.
Atomic Force Microscopy (AFM) is a high-resolution imaging technique used to obtain three-dimensional topographical images of surfaces. It is extensively used to study the morphology of thin films of PHIC, often prepared using the Langmuir-Blodgett (LB) technique. acs.orgnih.gov AFM studies have revealed that PHIC, a semi-flexible or rigid-rod-like polymer, forms characteristic structures on surfaces. acs.orgnih.gov The observed morphology depends on the polymer's molecular weight and the surface concentration. acs.org Low molecular weight PHIC tends to form random packings of rigid rods, while higher molecular weight PHIC forms structures described as "hairy rods." acs.org These rods can form bundles that are an order of magnitude larger than the diameter of a single polymer chain. acs.org AFM has also been used to visualize toroidal (donut-shaped) structures formed by the self-assembly of a chiral PHIC derivative on mica surfaces. researchgate.net
Polarized Optical Microscopy (POM) is used to study the texture and anisotropic properties of liquid crystalline materials. Copolymers containing PHIC have been characterized by POM to investigate their liquid crystal textures as a function of temperature and solution concentration. researchgate.net Spherulitic structures, which are common in semicrystalline polymers, can be observed using POM, revealing details about the lamellar organization within the material. researchgate.net
| Technique | Sample Type | Observed Morphological Features | References |
|---|---|---|---|
| AFM | Langmuir-Blodgett (LB) films | Rod-like structures, bilayer structures, formation of bundles. Morphology depends on molecular weight (rigid rods vs. hairy rods). | acs.orgnih.gov |
| Drop-cast films on mica | Self-assembly into long-range ordered toroidal structures for chiral PHIC derivatives. | researchgate.net | |
| Blended polymer films | Phase separation and domain structures in immiscible blends containing PHIC. | nih.gov | |
| POM | Copolymer solutions/melts | Anisotropic liquid crystal textures, alignment along fibrillar directions. | researchgate.net |
Future Research Directions and Emerging Applications
Novel Polymeric Architectures and Advanced Composites
Hexyl isocyanate is a key monomer in the synthesis of innovative polymeric structures due to the semi-flexible, helical conformation of its polymer, poly(n-hexyl isocyanate) (PHIC). mdpi.comresearchgate.net Researchers are exploring complex macromolecular architectures to create advanced materials with unique optical, thermal, and mechanical properties. mdpi.commdpi.com
One major area of research is the creation of well-defined block copolymers. researcher.life By combining the rigid-rod nature of PHIC with flexible polymer blocks like polystyrene or polyisoprene, scientists can induce microphase separation and self-assembly, leading to ordered nanostructures. mdpi.com These structures include spherical micelles, cylindrical aggregates, and complex network morphologies. mdpi.comresearcher.life The specific architecture—such as diblock, triblock, pentablock, or star-shaped copolymers—significantly influences the self-assembly behavior and the final properties of the material. mdpi.comresearcher.life
Another promising direction is the synthesis of "macromonomers," which are polymer chains with a polymerizable end group. kek.jp Rod-like PHIC macromonomers can be polymerized to form brush block copolymers with exceptionally high molecular weights (ranging from 1512 kDa to 7119 kDa). acs.orgnih.gov These rigid brush-like structures can rapidly self-assemble into photonic crystals. acs.orgnih.gov These materials are of great interest because they can reflect light at specific wavelengths, from the UV to the near-infrared, a property that can be precisely tuned by controlling the polymer's molecular weight. acs.orgnih.gov
Advanced composites are also an area of focus. By copolymerizing this compound with other monomers, such as 3-(triethoxysilyl)propyl isocyanate (TESPI), researchers can synthesize materials with improved thermal stability. mdpi.comresearcher.life The resulting statistical or block copolymers are being investigated for applications that require robust performance under varying temperatures. mdpi.comresearcher.life The development of these novel polymers and composites opens doors for next-generation smart materials, optical switches, and recognition devices. mdpi.com
| Polymeric Architecture | Synthesis Method | Key Findings & Potential Applications |
| Brush Block Copolymers | Ruthenium-mediated ring-opening metathesis polymerization of PHIC macromonomers. acs.orgnih.gov | Creation of ultrahigh molecular weight polymers that rapidly self-assemble into tunable photonic crystals for optical applications. acs.orgnih.gov |
| Rod-Coil-Rod Triblock Copolymers | Living anionic polymerization with monomers like 2-vinylpyridine. | Forms unique morphologies with potential uses in nanotechnology and drug delivery. |
| Star-Block & Miktoarm Star Copolymers | Anionic or coordination polymerization. mdpi.com | The complex architecture influences self-assembly into various shapes (spheres, cylinders), which is relevant for nanomaterials. mdpi.comresearcher.life |
| Statistical & Block Copolymers | Coordination polymerization with monomers like 3-(triethoxysilyl)propyl isocyanate. mdpi.com | Produces materials with enhanced thermal stability and potential use as recognition devices or optical switches. mdpi.com |
| Liquid Crystal Block Copolymers | Organotitanium coordination method with poly(phenylene oxide). researchgate.net | Forms liquid crystalline phases, useful for creating materials with anisotropic properties. researchgate.netresearchgate.net |
Biomedical Engineering and Drug Delivery Systems
The unique properties of polymers derived from isocyanates are being explored for various biomedical applications, including advanced wound care and controlled drug delivery. nih.govnih.gov While research into this compound itself is emerging, related isocyanate structures provide a strong indication of future directions.
A significant area of investigation is the development of novel hydrocolloid dressings for wound healing. woundsource.comwounds-uk.com Hydrocolloids create a moist environment that promotes autolytic debridement (the body's natural process of removing dead tissue) and protects the wound. wounds-uk.comdynamed.co.zamdpi.com Research has focused on creating interpenetrating polymer networks (IPN) for these applications. For instance, a system using Tris (6-isocyanatohexyl) isocyanurate, a trimer of hexamethylene diisocyanate, has been developed. nih.gov This compound, with its three reactive isocyanate groups on flexible hexyl arms, is used to crosslink with polymers like hydroxypropylmethylcellulose (B13716658) (HPMC). nih.gov The resulting hydrophilic network shows good wettability and water absorption, which are critical properties for moisture-healing wound dressings. nih.gov Materials based on this concept demonstrated the potential for significant water uptake, a key factor in managing wound exudate. nih.gov
The development of drug-carrying matrix systems is another promising frontier. nih.gov The same IPN structures designed for wound dressings can also create spaces within the polymer matrix capable of carrying and releasing therapeutic agents in a controlled manner. nih.gov The versatility of polyurethane-based systems, which are formed from the reaction of isocyanates and polyols, makes them attractive carriers for various drugs. nih.gov The choice of isocyanate is critical, as its structure influences the properties of the final formulation, including drug encapsulation efficiency and release profile. nih.gov Aliphatic isocyanates are often preferred to avoid the potential risks associated with aromatic compounds. nih.gov Amphiphilic copolymers, which have both water-loving and water-fearing segments, are also being synthesized from isocyanates for use in drug delivery systems. acs.org These polymers can self-assemble into nanoparticles that encapsulate drugs. mdpi.com
| Application | Isocyanate-Based Material | Key Research Finding/Property |
| Wound Dressing | Interpenetrating polymer network (IPN) of Hydroxypropyl methylcellulose (B11928114) (HPMC) and Tris (6-isocyanatohexyl) isocyanurate. nih.gov | The material provides good wettability for moisture healing and showed a water uptake of 5.1% after one hour (with 1% cross-linking agent). nih.gov |
| Drug Delivery | Polyurethane (PU) particles synthesized from various aliphatic diisocyanates. nih.gov | The isocyanate structure (linear vs. cyclic) directly influences the properties of the drug delivery system. nih.gov |
| Drug Delivery | Amphiphilic block copolymers (e.g., Poly(n-hexyl isocyanate)-block-poly(2-vinylpyridine)). acs.org | These copolymers can self-assemble into micelles, which are structures suitable for encapsulating and delivering drugs. mdpi.com |
Sustainable Chemistry and Bio-based Isocyanates
A major thrust in modern chemistry is the development of sustainable processes and the use of renewable resources, and the production of isocyanates is a key focus of this effort. rsc.orgrsc.org Historically, isocyanates are derived from petroleum-based raw materials and synthesized using highly toxic phosgene (B1210022). researchgate.netgoogle.com Future research is heavily concentrated on greener alternatives for the entire isocyanate family, including aliphatic isocyanates like this compound.
One of the most significant research directions is the replacement of fossil-fuel precursors with bio-based feedstocks. osti.govgoogle.com A wide range of renewable resources are being investigated, including vegetable oils (like castor and palm oil), fatty acids, amino acids (such as L-lysine), and biomass components like lignin (B12514952) and carbohydrates. rsc.orgresearchgate.netresearchgate.net For example, long-chain aliphatic diisocyanates can be synthesized from the corresponding dicarboxylic acids derived from natural oils. researchgate.net Algae is also being explored as a highly sustainable source that can be used to produce the building blocks for both polyols and isocyanates, potentially leading to polyurethanes made entirely from algal biomass. researchgate.net Several companies have already commercialized bio-based isocyanates, demonstrating the industrial viability of this approach. rsc.org
In parallel with developing bio-based feedstocks, there is a strong push to eliminate the use of phosgene in isocyanate synthesis. rsc.orgacs.org The Curtius rearrangement is one of the most promising phosgene-free methods; it is a clean, high-yielding reaction where the byproducts are inert. google.com However, safety concerns related to the explosive nature of intermediate acyl azides have limited its large-scale industrial use. google.com To overcome this, researchers are developing continuous flow chemistry processes. google.com Flow chemistry allows for the safe, on-demand generation and immediate use of hazardous intermediates in small volumes, significantly improving safety and allowing for scalable, environmentally friendly production of isocyanates. google.com Other non-phosgene routes, such as the urea (B33335) process, are also being explored as they offer pathways with "zero emission" potential by recycling byproducts. acs.org
| Aspect | Conventional Approach | Emerging Sustainable Approach |
| Precursors | Petroleum-based (e.g., benzene, toluene (B28343), propylene). google.com | Bio-based: vegetable oils, fatty acids, L-lysine, lignin, carbohydrates, algae. rsc.orgresearchgate.netresearchgate.net |
| Synthesis Method | Phosgenation of amines (uses highly toxic phosgene). researchgate.netgoogle.com | Phosgene-free routes: Curtius rearrangement (often in flow chemistry systems), urea method, carbonate methods. google.comacs.org |
| Environmental Impact | High reliance on fossil fuels; use of hazardous and corrosive chemicals. google.com | Reduced carbon footprint; elimination of highly toxic reagents; potential for biodegradable products. rsc.orggoogle.com |
Computational Modeling and Simulation of this compound Systems
Computational modeling and molecular simulation have become indispensable tools for advancing the understanding of chemical systems, and this compound is no exception. nsf.govmdpi.com These methods provide insights into the molecular-level behavior that governs the macroscopic properties of materials, which can be difficult to probe experimentally. nsf.govacs.org This computational approach is crucial for designing new isocyanate-based materials with desired characteristics. mdpi.com
A key area of research is the development and refinement of force fields—the set of parameters used to describe the interactions between atoms in a simulation. nsf.govacs.org Standard force fields have often been found to inaccurately predict the properties of isocyanates. mdpi.com Therefore, researchers are creating specialized force fields, such as the all-atom GAFF-IC and the united-atom TraPPE-based models, specifically parameterized to reproduce the physical properties of isocyanates. nsf.govacs.org These improved models have shown excellent performance in simulating the phase behavior of a family of linear isocyanates, including this compound. nsf.govacs.org
Molecular dynamics (MD) and Monte Carlo (MC) simulations are the primary techniques used. nsf.gov These simulations can model the vapor-liquid equilibrium of this compound, which is fundamental for understanding its phase behavior over a range of temperatures. nsf.govacs.org From these simulations, critical properties and parameters for thermodynamic models like the Antoine equation can be estimated, which is particularly useful when experimental data is scarce. nsf.govacs.org Furthermore, computational studies are used to investigate the structure and dynamics of more complex systems. For example, simulations can explore the conformational changes of poly(n-hexyl isocyanate) chains, such as the transition from a rigid rod to a flexible coil with increasing temperature. mdpi.com They can also be used to study the self-assembly of block copolymers in solution and predict how changes in molecular architecture will affect the resulting nanoscale structures. mdpi.com Other computational techniques, like virtual screening and molecular docking, are employed to identify potential drug candidates and understand their interactions with biological targets, a field where isocyanate derivatives could play a role. researchgate.net
| Simulation/Modeling Technique | System Studied | Force Field/Model | Properties Investigated |
| Monte Carlo (MC) & Molecular Dynamics (MD) | Vapor-liquid equilibrium of linear mono-isocyanates (including this compound). nsf.govacs.org | TraPPE-based united-atom force field. nsf.govacs.org | Phase behavior, vapor pressure, critical properties. nsf.govacs.org |
| Molecular Dynamics (MD) | Liquid isocyanates and isocyanurates. mdpi.com | GAFF-IC (an improved GAFF-based force field). nsf.gov | Viscosity, density, vaporization enthalpy. mdpi.com |
| Molecular Dynamics (MD) | Docked protein-ligand complexes. researchgate.net | Not specified for this compound, but used for similar inhibitor screening. | Stability of molecular interactions for potential drug development. researchgate.net |
| Worm-like Chain Model | Poly(n-hexyl isocyanate) macromonomers in hexane. kek.jp | Theoretical model applied to SAXS data. | Persistence length, radius of gyration (confirming stiff, rod-like nature). kek.jp |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for hexyl isocyanate, and how do reaction conditions influence yield and purity?
- Answer : Two primary methods are documented: (1) Reaction of methanol with hexylamine under controlled stoichiometry and temperature (optimized at 0–5°C to minimize side reactions) ; (2) Use of hexylamine with trichloromethyl chloroformate, requiring inert atmospheres and solvents like dichloromethane to suppress hydrolysis . Yield optimization depends on catalyst selection (e.g., triethylamine for acid scavenging) and purification via fractional distillation. Contamination risks (e.g., residual amines) necessitate rigorous NMR and IR validation .
Q. What analytical techniques are recommended for characterizing this compound and verifying its structural integrity?
- Answer : Nuclear magnetic resonance (NMR) (e.g., ^1H and ^13C for confirming the isocyanate group at ~120–130 ppm) and infrared (IR) spectroscopy (sharp peak at ~2270 cm⁻¹ for N=C=O stretch) are standard . Liquid chromatography-mass spectrometry (LC-MS) is critical for detecting trace impurities, such as urea derivatives formed via hydrolysis . Quantification in environmental matrices requires derivatization with amines (e.g., 1,2-naphthoquinone-4-sulfonate) followed by HPLC-UV analysis .
Advanced Research Questions
Q. How can this compound be utilized in the synthesis of brush block copolymers, and what role does it play in self-assembly processes?
- Answer : this compound serves as a monomer in living polymerization initiated by exo-norbornene-functionalized titanium complexes. The resulting poly(this compound) (PHIC) forms rigid, helical macromonomers. Sequential ring-opening metathesis polymerization (ROMP) with other monomers (e.g., 4-phenylbutyl isocyanate) yields amphiphilic brush block copolymers. These self-assemble into photonic crystals with tunable infrared reflectance, dependent on chain length and solvent polarity .
Q. What are the key considerations in designing kinetic studies for this compound reactions, such as combustion or pyrolysis?
- Answer : Combustion studies require merging this compound-specific pathways (e.g., decomposition into isocyanic acid and hexane radicals) with established hydrocarbon/nitrogen mechanisms. Sensitivity analysis identifies rate-limiting steps (e.g., H-abstraction from the alkyl chain). Pyrolysis experiments in closed reactors should monitor intermediates (e.g., HNCO) via FTIR or GC-MS. Auto-ignition temperature (Tign) calculations must align with ASTM E659-78 protocols .
Q. How do cross-linking density and copolymer composition affect the thermal and mechanical properties of polyurethane networks incorporating this compound?
- Answer : In heterocyclic polymer networks (HPN), increasing hexamethylene diisocyanate (HMDI)/hexyl isocyanate (HI) ratios elevates cross-linking density, shifting α-relaxation temperatures (observed via dynamic mechanical analysis). High HMDI content (>50%) enhances rigidity but reduces segmental mobility, as quantified by Havriliak-Negami models. Tailoring HMDI:HI ratios balances tensile strength and glass transition temperatures (Tg) .
Q. What methodologies are effective in detecting trace amounts of this compound in environmental or biological samples?
- Answer : Airborne detection employs impinger sampling with 1-(2-methoxyphenyl)piperazine (MOPIP), forming stable urea derivatives analyzed via UPLC-MS/MS (LOD: 0.1 ng/m³). For biological matrices (e.g., serum), solid-phase microextraction (SPME) coupled with GC-MS minimizes matrix interference. Cross-validation with isotopically labeled internal standards (e.g., d₇-hexyl isocyanate) ensures accuracy .
Q. How can computational models (e.g., DFT) predict reaction pathways and intermediates in this compound-involved reactions?
- Answer : Density functional theory (DFT) simulations (B3LYP/6-311+G(d,p)) map energy profiles for nucleophilic additions (e.g., amine-isocyanate reactions). Transition states for urea formation from isocyanate-anhydride reactions are validated against LC-MS data (e.g., m/z 548.25 for PMDA-hexyl isocyanate adducts). Solvent effects (e.g., THF polarity) are modeled using the SMD implicit solvation method .
Q. What experimental strategies resolve contradictions in reported reactivity or stability data of this compound under varying conditions?
- Answer : Reproducibility requires strict control of moisture (use of molecular sieves) and oxygen (glovebox synthesis). Conflicting pyrolysis data may arise from reactor geometry; standardized tubular flow reactors with in-situ spectroscopy mitigate this. For stability studies, accelerated aging tests (40–60°C, 75% RH) with periodic FTIR analysis quantify hydrolysis rates. Statistical robustness is ensured via triplicate trials and ANOVA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
